molecular formula C16H14N6O2S2 B2823344 2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351641-31-0

2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2823344
CAS No.: 1351641-31-0
M. Wt: 386.45
InChI Key: CTABENSAWINCBL-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-c]pyridine core substituted with a pyrazine-2-carboxamide group at position 2 and a thiophen-2-yl carboxamide at position N. Its synthesis likely follows routes similar to those described for structurally related compounds, involving coupling reactions and protective group strategies (e.g., Fmoc and tert-butyl carbamate intermediates) .

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c23-14(11-8-17-4-5-18-11)21-15-19-10-3-6-22(9-12(10)26-15)16(24)20-13-2-1-7-25-13/h1-2,4-5,7-8H,3,6,9H2,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTABENSAWINCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

a) Thiazolo[5,4-c]Pyridine Derivatives
  • Compound 3a/3b (–2): These analogues share the thiazolo[5,4-c]pyridine core but substitute cyanopyrrolidine carboxamide and Fmoc-protected groups. The cyanopyrrolidine group in 3a/3b may enhance metabolic stability compared to the pyrazine-thiophene system in the target compound .
  • tert-Butyl 6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate (): A precursor with a tert-butyl carbamate group. Its storage requirements (2–8°C) and hazards (H302, H315, H319) suggest sensitivity to hydrolysis, which may also apply to the target compound .
b) Thieno[3,2-c]Pyridine Derivatives
  • Clopidogrel Intermediate (): Features a thieno[3,2-c]pyridine core with a chloro-phenyl acetate group. Clopidogrel’s antiplatelet activity highlights the pharmacological relevance of such scaffolds .
  • Tetrahydrothieno[3,2-c]Pyridine Hydrazides (): Demonstrated antimicrobial activity (MIC values < reference standards). The thiophene ring here may contribute to membrane penetration, a property shared with the thiophen-2-yl group in the target compound .
c) Thiazole Derivatives
  • Dasatinib (BMS-354825) (): A thiazole-5-carboxamide kinase inhibitor. While structurally distinct, its carboxamide linkage and heterocyclic core underscore the role of these motifs in drug design. The target compound’s thiazolo-pyridine core may offer improved kinase selectivity .

Substituent Effects

Compound Substituents Key Properties Biological Activity Reference
Target Compound Pyrazine-2-carboxamide, Thiophen-2-yl Potential H-bonding, π-π interactions Not reported
3a/3b Cyanopyrrolidine, Fmoc Metabolic stability, synthetic versatility PARK7 inhibitors (hypothetical)
Clopidogrel Intermediate Chloro-phenyl acetate Chirality-dependent antiplatelet activity Antiplatelet prodrug
Tetrahydrothieno Derivatives Chlorophenyl, hydrazide Antimicrobial (MIC: 6g, 7f = 12.5 µg/mL) Antibacterial/antifungal
Dasatinib Piperazinyl, chloro-methylphenyl Kinase inhibition (BCR-ABL, SRC) Anticancer

Physicochemical and Toxicological Profiles

  • Solubility : The pyrazine and thiophene groups in the target compound may improve aqueous solubility compared to lipophilic tert-butyl or Fmoc-protected analogues .
  • Toxicity : Benzamide derivatives with thiazolo-pyridine cores () are associated with moderate toxicity (H302: harmful if swallowed). The target compound’s substituents may mitigate or exacerbate this profile .
  • Synthesis : Similar to 3a/3b, the target compound likely uses trifluoroacetic acid (TFA) for deprotection and LC-MS/NMR for purity validation (≥95%) .

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